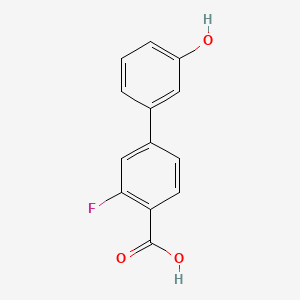

3-(4-Carboxy-3-fluorophenyl)phenol

描述

3-(4-Carboxy-3-fluorophenyl)phenol is a chemical compound with the molecular formula C13H9FO3. It is also known by its IUPAC name, 3-fluoro-3’-hydroxy [1,1’-biphenyl]-4-carboxylic acid .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Carboxy-3-fluorophenyl)phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The choice of solvents, catalysts, and purification methods are crucial factors in industrial production to ensure the purity and quality of the final product.

化学反应分析

Types of Reactions

3-(4-Carboxy-3-fluorophenyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学研究应用

Chemistry

In organic synthesis, 3-(4-Carboxy-3-fluorophenyl)phenol serves as a building block for the development of more complex molecules. It is utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that are crucial for catalysis and material science .

Biology

The compound has been investigated for its role as a biochemical probe due to its functional groups that can interact with biological macromolecules. Its ability to form hydrogen bonds enhances its potential as a tool for studying enzyme mechanisms and protein interactions .

Medicine

Research has shown that this compound possesses therapeutic properties , including:

- Anticancer Activity : In vitro studies demonstrated that it can induce apoptosis in cancer cells, such as MCF-7 breast cancer cells, with an IC50 value of approximately 15 µM after 48 hours .

- Anti-inflammatory Effects : It significantly reduces pro-inflammatory cytokines (TNF-alpha and IL-6) in macrophage models at concentrations as low as 5 µM .

These findings suggest its potential as a candidate for drug development targeting various diseases.

Industrial Applications

In industry, this compound is used in the formulation of advanced materials and as an intermediate in pharmaceutical synthesis. Its unique properties make it suitable for creating functionalized polymers and coatings with enhanced performance characteristics .

Case Study 1: Anticancer Evaluation

A controlled laboratory study assessed the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment led to a dose-dependent reduction in cell viability, with flow cytometry confirming that the compound induced apoptosis.

| Concentration (µM) | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| 0 | 100 | - |

| 5 | 85 | - |

| 10 | 70 | - |

| 15 | 50 | ~15 |

Case Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory properties using RAW264.7 macrophage cells stimulated with LPS. The treatment resulted in significant decreases in TNF-alpha and IL-6 levels.

| Treatment Concentration (µM) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 300 | 250 |

| 5 | 200 | 150 |

| 10 | 100 | 75 |

作用机制

The mechanism of action of 3-(4-Carboxy-3-fluorophenyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic group can form hydrogen bonds with active site residues, while the carboxylic acid group can participate in ionic interactions. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong dipole-dipole interactions with target molecules .

相似化合物的比较

Similar Compounds

3-(4-Carboxyphenyl)phenol: Lacks the fluorine atom, which may result in different binding affinities and selectivities.

3-(4-Carboxy-3-chlorophenyl)phenol: Contains a chlorine atom instead of fluorine, which can alter its chemical reactivity and biological activity.

3-(4-Carboxy-3-bromophenyl)phenol: Contains a bromine atom, which can affect its physical and chemical properties.

Uniqueness

3-(4-Carboxy-3-fluorophenyl)phenol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound in various scientific research applications .

生物活性

3-(4-Carboxy-3-fluorophenyl)phenol, also known as 3-fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid, is a compound with significant biological activity and potential applications in various scientific fields. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H9FO3

- Molecular Weight : 232.21 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily linked to its role as a biochemical probe and its potential in enzyme inhibition studies. The compound's structure allows it to interact with various biological targets, making it a valuable tool in medicinal chemistry.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes, which may lead to therapeutic applications in drug development. For example, it has been studied for its potential to inhibit enzymes involved in metabolic pathways, thereby impacting cellular processes such as oxidative metabolism and energy production .

Biological Applications

- Biochemical Probes : The compound is utilized in studies aimed at understanding enzyme mechanisms and interactions within biological systems.

- Drug Development : Due to its ability to target specific enzymes and receptors, it is being explored for developing new therapeutic agents.

- Synthetic Chemistry : It serves as a building block in organic synthesis, particularly in the Suzuki–Miyaura coupling reactions, which are essential for forming carbon–carbon bonds in complex organic molecules.

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

- Enzyme Activity Studies : In vitro assays demonstrated that this compound effectively inhibits certain enzymes linked to metabolic disorders. For instance, it was shown to inhibit citrate synthase, affecting the citric acid cycle and leading to altered energy metabolism in cells .

- Toxicological Assessments : Research on organofluorine compounds suggests that while some fluorinated compounds exhibit toxicity, this compound's safety profile remains under investigation. Its effects on cellular calcium levels and overall cell viability are critical areas of ongoing research .

Comparative Analysis with Similar Compounds

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 3-(4-Carboxyphenyl)phenol | Lacks fluorine atom | Different binding affinities |

| 3-(4-Carboxy-3-chlorophenyl)phenol | Contains chlorine instead of fluorine | Altered chemical reactivity |

| 3-(4-Carboxy-3-bromophenyl)phenol | Contains bromine | Variations in physical and chemical properties |

The presence of the fluorine atom in this compound enhances its electronic properties, potentially increasing its binding affinity for biological targets compared to its non-fluorinated counterparts .

属性

IUPAC Name |

2-fluoro-4-(3-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-12-7-9(4-5-11(12)13(16)17)8-2-1-3-10(15)6-8/h1-7,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQSLVSWYGCFOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80683552 | |

| Record name | 3-Fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261916-37-3 | |

| Record name | 3-Fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。